Ethyl 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic compound that belongs to the class of naphthyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multiple steps:
Formation of the Naphthyridine Core: The initial step involves the formation of the naphthyridine core through a cyclization reaction.
Introduction of Fluorine Atoms: Fluorine atoms are introduced into the molecule using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Attachment of the Piperazine Moiety: The piperazine moiety is attached to the naphthyridine core through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their biological activities.
Scientific Research Applications
Ethyl 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It has potential as an antibacterial agent, particularly against resistant strains of bacteria.
Industry: The compound is explored for its use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with similar antibacterial properties.
Levofloxacin: Known for its broad-spectrum antibacterial activity.
Moxifloxacin: Effective against a wide range of bacterial infections.
Uniqueness
Ethyl 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is unique due to its specific structural modifications, which may confer enhanced activity against certain bacterial strains and reduced susceptibility to resistance mechanisms.
Properties
CAS No. |
100491-52-9 |
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Molecular Formula |
C22H22F2N4O3 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
ethyl 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C22H22F2N4O3/c1-3-31-22(30)17-13-28(15-6-4-14(23)5-7-15)20-16(19(17)29)12-18(24)21(25-20)27-10-8-26(2)9-11-27/h4-7,12-13H,3,8-11H2,1-2H3 |
InChI Key |
PZUKBMHEFKCGIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C2=NC(=C(C=C2C1=O)F)N3CCN(CC3)C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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